molecular formula C11H9NO2 B075995 2-(1H-pyrrol-1-yl)benzoic acid CAS No. 10333-68-3

2-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B075995
CAS RN: 10333-68-3
M. Wt: 187.19 g/mol
InChI Key: GNWTWXOZRSBCOZ-UHFFFAOYSA-N
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Patent
US05153211

Procedure details

Synthesis substrates 9H-pyrrolol[1,2-a]indole and 9H-pyrrolol[1,2-a]indol-9-one and their derivatives are prepared in accordance with the general methods of Josey and Jenner, J. Org. Chem., 27 (1962) 2466 and Mazzola et al., J. Org. Chem., 32 (1967) 486. The process involves condensation of a substituted or unsubstituted methyl anthranilate (Aldrich Chemical, Inc.) with 2,5-dimethoxytetrahydrofuran (Aldrich Chemical, Inc.) in glacial acetic acid. Ester hydrolysis of the resulting 1-(2-methoxycarbonylphenyl)pyrrole with 10-15% potassium or sodium hydroxide in aqueous alcohol (e.g., 50% methanol) yields after acidification and subsequent work-up yields the corresponding 1-(2-carboxyphenyl)pyrrole. This acid is then converted into the corresponding acyl chloride to facilitate a Friedel-Crafts cyclization to the ketone. The preferred method of preparing the acyl chloride is with phosphorus pentachloride followed with stannic chloride as the Friedel-Crafts catalyst to cyclize the acyl chloride to the desired ketone. ##STR74## Wolf-Kishner reduction, see also Method VIII, via the semicarbazones of the ketone yields the corresponding 9H-pyrrolol[1,2-a]indole heterocycle.
[Compound]
Name
9H-pyrrolol[1,2-a]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9H-pyrrolol[1,2-a]indol-9-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted or unsubstituted methyl anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetic acid. Ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1CCC(OC)O1.C[O:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[CH:24]=[CH:23][CH:22]=[CH:21]1)=[O:13].[K].[OH-].[Na+]>>[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[CH:24]=[CH:23][CH:22]=[CH:21]1)([OH:13])=[O:11] |f:3.4,^1:24|

Inputs

Step One
Name
9H-pyrrolol[1,2-a]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
9H-pyrrolol[1,2-a]indol-9-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted or unsubstituted methyl anthranilate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(C=CC=C1)N1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
acetic acid. Ester
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared in accordance with the general methods of Josey and Jenner, J
CUSTOM
Type
CUSTOM
Details
yields after acidification and subsequent work-up

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC=C1)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.